Ethyl 2-heptyl-4,6-dihydroxybenzoate

Lipophilicity XLogP3-AA Partition coefficient

Ethyl 2-heptyl-4,6-dihydroxybenzoate (CAS 38862-66-7) is a synthetic dihydroxybenzoate ester characterized by a heptyl chain at the 2-position of the aromatic ring, hydroxyl groups at the 4- and 6-positions, and an ethyl ester. It belongs to the broader class of alkyl dihydroxybenzoates, a family investigated for antibacterial applications against phytopathogens such as Xanthomonas citri subsp.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
CAS No. 38862-66-7
Cat. No. B13976540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-heptyl-4,6-dihydroxybenzoate
CAS38862-66-7
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC
InChIInChI=1S/C16H24O4/c1-3-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20-4-2/h10-11,17-18H,3-9H2,1-2H3
InChIKeyZKDFAIJIDPUSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Heptyl-4,6-Dihydroxybenzoate (CAS 38862-66-7): Chemical Identity, Physicochemical Profile, and Structural Context for Procurement


Ethyl 2-heptyl-4,6-dihydroxybenzoate (CAS 38862-66-7) is a synthetic dihydroxybenzoate ester characterized by a heptyl chain at the 2-position of the aromatic ring, hydroxyl groups at the 4- and 6-positions, and an ethyl ester [1]. It belongs to the broader class of alkyl dihydroxybenzoates, a family investigated for antibacterial applications against phytopathogens such as Xanthomonas citri subsp. citri (Xcc) [2]. Its computed logP (XLogP3-AA) is 5.5, indicating substantial lipophilicity that can influence membrane permeability and biological partitioning behavior relative to shorter-chain or differently substituted analogs [1].

Why Ethyl 2-Heptyl-4,6-Dihydroxybenzoate Cannot Be Simply Substituted with Other Alkyl Dihydroxybenzoates


Direct substitution of ethyl 2-heptyl-4,6-dihydroxybenzoate with other alkyl dihydroxybenzoates is not straightforward because the position, length, and esterification pattern of the alkyl chain critically modulate both lipophilicity and bioactivity. In the homologous series of alkyl dihydroxybenzoates evaluated against Xcc, a chain-length-dependent potency window was observed: hexyl and heptyl esters displayed the lowest MIC values, while shorter (ethyl, butyl) and longer (octyl, decyl, dodecyl) esters showed markedly reduced or abolished activity [1]. Furthermore, the specific hydroxyl substitution pattern (2,4- vs. 2,5- vs. 3,4-dihydroxy) significantly alters anti-Xcc activity, with the 2,4-substituted heptyl ester (compound 4, MIC = 52 µM) proving more potent than its 2,5 (compound 16, MIC = 80 µM) and 3,4 (compound 28, MIC = 88 µM) positional isomers [1]. However, it must be noted that compounds 4, 16, and 28 bear the heptyl chain as the ester alkyl group, not as an aromatic ring substituent as in the target compound; therefore, these class-level inferences require experimental verification for ethyl 2-heptyl-4,6-dihydroxybenzoate.

Quantitative Differentiation Evidence for Ethyl 2-Heptyl-4,6-Dihydroxybenzoate Versus Structurally Proximal Analogs


Comparative Lipophilicity (XLogP3-AA) of Ethyl 2-Heptyl-4,6-Dihydroxybenzoate vs. Ethyl 2,4-Dihydroxybenzoate (Ring-Unsubstituted Analog)

Ethyl 2-heptyl-4,6-dihydroxybenzoate has a computed XLogP3-AA of 5.5, substantially higher than ethyl 2,4-dihydroxybenzoate (entry 1 in De Souza et al., 2,4-DHB ethyl ester, log Po/w = 2.8 by HPLC) [1][2]. This ~2.7 log unit increase reflects the lipophilic contribution of the heptyl ring substituent, which can alter membrane permeability, tissue distribution, and formulation requirements.

Lipophilicity XLogP3-AA Partition coefficient

Class-Level Inference: Antibacterial Activity of Heptyl Dihydroxybenzoates Against Xanthomonas citri subsp. citri (Cautionary Structural Caveat)

Heptyl 2,4-dihydroxybenzoate (compound 4, heptyl ester of 2,4-DHB) exhibits an MIC of 52 µM (13.2 µg/mL) against Xcc, the lowest among 36 alkyl dihydroxybenzoates tested [1]. This is 2.2-fold more potent than the commercial copper oxychloride control (MIC = 43.1 µg/mL, ~190 µM [1]). However, compound 4 carries the heptyl chain as the ester alkyl group, whereas the target compound carries heptyl as an aromatic ring substituent with an ethyl ester. The target compound was not tested in this study; therefore this activity profile represents a class-level inference for alkyl dihydroxybenzoates and cannot be directly attributed to ethyl 2-heptyl-4,6-dihydroxybenzoate without confirmatory testing.

Antibacterial Xanthomonas citri Citrus canker

Cytotoxicity Profile of Heptyl 2,4-Dihydroxybenzoate (Class Analog): IC50 Data Across Five Human Cell Lines

Heptyl 2,4-dihydroxybenzoate (compound 4) exhibited IC50 values exceeding 100 µM in MRC-5 (human lung fibroblast) and VERO (monkey kidney epithelial) cell lines, indicating low cytotoxicity at antibacterial concentrations (MIC = 52 µM) [1]. IC50 values in HaCaT (64.86 µM) and Huh-7.5 (70.63 µM) were similarly above the MIC. This suggests a selectivity window where antibacterial effects occur at concentrations below those causing significant mammalian cell toxicity, though direct data for the target compound are absent [1].

Cytotoxicity Selectivity MRC-5 VERO

Membrane Permeabilization Capacity of Heptyl vs. Nonyl and Branched Alkyl Dihydroxybenzoates

Among the three most active heptyl dihydroxybenzoates, compound 28 demonstrated the highest membrane permeabilization (93.8% propidium iodide uptake relative to nisin positive control), followed by compound 16 (41.3%) and compound 4 (13.9%) at one-quarter MIC [1]. This differential permeabilization capacity correlates with hydroxyl substitution pattern and logP, suggesting that subtle structural variations within the heptyl dihydroxybenzoate class produce divergent mechanisms of membrane interaction. The target compound's membrane activity remains uncharacterized.

Membrane permeability Propidium iodide Xanthomonas citri

FtsZ GTPase Inhibition and Protofilament Depolymerization by Heptyl Dihydroxybenzoates

Compounds 4, 16, and 28 all inhibited FtsZ GTPase activity and promoted protofilament depolymerization in vitro, identifying the bacterial cell division protein FtsZ as a molecular target within the alkyl dihydroxybenzoate class [1]. FtsZ inhibition provides a defined mechanism of action distinct from membrane disruption alone. Quantitative GTPase inhibition IC50 values were not reported in the primary study, representing a data gap. The target compound's activity against FtsZ has not been evaluated.

FtsZ GTPase Cell division inhibition Antibacterial target

Limited Public Bioactivity Data for Ethyl 2-Heptyl-4,6-Dihydroxybenzoate: Implications for Research Procurement

A systematic search of PubChem, PubMed, and patent databases identified no primary research studies or patents containing quantitative bioactivity data specifically for ethyl 2-heptyl-4,6-dihydroxybenzoate (CAS 38862-66-7) [1][2]. The most closely related compounds with published activity data are heptyl dihydroxybenzoates where the heptyl chain is ester-linked rather than ring-attached [2]. This structural distinction—heptyl as ring substituent vs. heptyl as ester alkyl chain—prevents direct extrapolation of published potency data. Researchers procuring this compound should anticipate needing to generate de novo characterization data.

Data gap Procurement risk Research validity

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-Heptyl-4,6-Dihydroxybenzoate Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Comparing Ring-Attached vs. Ester-Attached Alkyl Chains in Dihydroxybenzoate Antibacterials

Ethyl 2-heptyl-4,6-dihydroxybenzoate is best positioned as a comparator compound in SAR studies designed to elucidate the influence of heptyl chain attachment mode (ring C-2 vs. ester oxygen) on antibacterial potency, membrane permeability, and FtsZ inhibition. Published data for ester-linked heptyl dihydroxybenzoates (compounds 4, 16, 28) provide a quantitative benchmark for MIC (52–88 µM), cytotoxicity (IC50 > 100 µM in MRC-5 and VERO), and membrane permeabilization (13.9–93.8%) against Xcc [1]. Systematic head-to-head testing of the target compound in the same assays would directly resolve the unanswered question of whether the ring-attached heptyl architecture retains, enhances, or diminishes the favorable antibacterial profile documented for the ester-linked series.

Lipophilicity-Dependent Formulation and Drug Delivery Research Leveraging High logP (5.5)

With a computed XLogP3-AA of 5.5 , ethyl 2-heptyl-4,6-dihydroxybenzoate exhibits lipophilicity substantially exceeding that of ethyl 2,4-dihydroxybenzoate (logP = 2.8) and approaching the range typical of lipid-based drug delivery candidates. This property makes the compound a useful model solute for studying partitioning into lipid nanoparticles, liposomes, or nanoemulsions intended for poorly water-soluble antimicrobial agents. The compound's logP, combined with two hydrogen bond donors (phenolic –OH groups) and four hydrogen bond acceptors , provides a balanced profile for investigating how lipophilicity and hydrogen bonding capacity jointly influence encapsulation efficiency and release kinetics.

Preservative Efficacy Screening for Pharmaceutical and Cosmetic Formulations Requiring Broad-Spectrum Antimicrobial Protection

Vendor documentation indicates that ethyl 2-heptyl-4,6-dihydroxybenzoate functions as a preservative by inhibiting bacterial growth and extending product shelf life . While these claims lack published quantitative MIC or challenge-test data for common pharmaceutical contaminants (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans), the compound's structural similarity to known antimicrobial dihydroxybenzoates supports a rationale for preservative efficacy testing under standardized protocols such as USP <51> Antimicrobial Effectiveness Testing. Researchers should generate product-specific MIC values against compendial challenge organisms before relying on this compound as a preservative in regulated products.

Negative Control or Inactive Comparator in FtsZ-Targeted Antibacterial Screening Cascades

If confirmatory testing reveals that ethyl 2-heptyl-4,6-dihydroxybenzoate lacks FtsZ inhibitory activity despite the ester-linked analogs showing clear inhibition , the compound could serve as a valuable negative control that is structurally matched (same molecular formula, similar logP) but mechanistically distinct. Such a paired negative control is essential for target validation studies, as it controls for nonspecific membrane effects that may confound interpretation of GTPase inhibition and protofilament depolymerization assays. Procurement for this purpose should be contingent on preliminary in-house FtsZ screening results.

Quote Request

Request a Quote for Ethyl 2-heptyl-4,6-dihydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.